Adenine

Mutagenicity Genetic Toxicology Saccharomyces cerevisiae

Adenine (CAS 134434-48-3, also commonly referenced as 73-24-5) is the parent purine nucleobase, a fundamental building block of nucleic acids. It is commercially available in high purity, typically ≥99% as determined by HPLC.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 134434-48-3
Cat. No. B159924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenine
CAS134434-48-3
Synonyms4, Vitamin B
Adenine
B 4, Vitamin
Vitamin B 4
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC(=C2N1)N
InChIInChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)
InChIKeyGFFGJBXGBJISGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1030 mg/L (at 25 °C)
0.01 M
1.03 mg/mL
>20.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Adenine (CAS 134434-48-3) 73-24-5: The Definitive Purine Nucleobase for Research and Industrial Applications


Adenine (CAS 134434-48-3, also commonly referenced as 73-24-5) is the parent purine nucleobase, a fundamental building block of nucleic acids [1]. It is commercially available in high purity, typically ≥99% as determined by HPLC . It serves as the structural and metabolic precursor to adenosine and adenine nucleotides, which are essential for energy transfer (ATP), cellular respiration, and coenzyme function .

Unmodified parent nucleobase
Structurally identical to endogenous adenine; avoids analog-induced confounding activity in biochemical and genetic assays.
Genetic control workflow
Reported non-mutagenicity supports use as a neutral baseline in genetic toxicology and mutagenicity studies.
High-purity research standard
High-purity analytical format enables reproducible nucleic acid, metabolic, and salvage-pathway research.

Beyond Purity: Why Adenine (CAS 134434-48-3) Cannot Be Substituted with Its Analogs in Critical Research


While numerous adenine analogs exist (e.g., 2-aminopurine, 6-mercaptopurine, N6-substituted derivatives), their biological and physicochemical properties diverge significantly from the parent nucleobase. Simple substitution fails because structural modifications alter fundamental behaviors, including redox potential [1], transport affinity [2], and metabolic processing [3]. The evidence presented below quantifies these differences, demonstrating why selecting the correct, unmodified adenine molecule is paramount for experimental consistency, reproducibility, and achieving specific research objectives.

2-Aminopurine
Introduces mutagenic activity absent in adenine; may confound genetic toxicology endpoints and DNA-repair studies.
6-Mercaptopurine
Strongly inhibits T-cell proliferation via adenine nucleotide depletion; cannot substitute as a neutral metabolic control.
N6-Substituted derivatives (e.g., kinetin)
Acquire antioxidant and cytokinin activities not present in the parent nucleobase, shifting oxidative stress and plant biology readouts.

Quantitative Differentiation of Adenine (CAS 134434-48-3) from Key Analogs: A Procurement Guide


Comparing the Mutagenic Potential of Adenine and Its Analog 2-Aminopurine

In a direct comparison within the same study, the base analog 2-aminopurine (2AP) is mutagenic, while the parent compound adenine is not. 2AP failed to induce a mutagenic response in a Saccharomyces cerevisiae assay even at the highest tested concentration of 2400 µg/mL [1]. This indicates that adenine's unmodified structure does not share this specific biological activity.

Mutagenicity context
Head-to-head
Adenine: non-mutagenic up to 2400 µg/mL in S. cerevisiae D7. 2-Aminopurine: known mutagen.
Supports genetic control selection
Direct comparison in yeast suspension assay; reported absence of mutagenic response.
Mutagenicity Genetic Toxicology Saccharomyces cerevisiae

Adenine's Crucial Metabolic Role in Reversing 6-Mercaptopurine's Antiproliferative Effects

The immunosuppressive effect of the adenine analog 6-mercaptopurine (6MP) can be distinguished from its metabolic impact. While guanosine addition only restored T-cell proliferation by 10% at the IC50 concentration of 6MP, the addition of adenine achieved complete (100%) restoration [1]. This demonstrates a specific and quantitative functional antagonism.

Proliferation rescue
Head-to-head
Adenine fully restored T-cell proliferation blocked by 6-MP IC50. Guanosine restored only 10%.
Supports metabolic salvage assay interpretation
Human peripheral blood T cells; 6-mercaptopurine inhibition context.
Immunosuppression Purine Metabolism T Lymphocyte Pharmacology

Differential Substrate Affinity of Adenine vs. Hypoxanthine for a Purine Transporter

In the protozoan Leishmania braziliensis panamensis, adenine and hypoxanthine share a common transport locus (Locus 2). However, competitive inhibition studies revealed that adenine has a higher affinity for this transporter than hypoxanthine [1]. This difference was determined by comparing their respective Ki values.

Transporter affinity
Head-to-head
Adenine shows higher affinity (lower Ki) for Locus 2 purine transporter compared to hypoxanthine.
Informs transport kinetics study context
L. braziliensis promastigote uptake assays; competitive inhibition data.
Membrane Transport Leishmania Purine Salvage Substrate Specificity

Quantified Difference in Redox Potential: Adenine vs. Its Oxidation Product 8-Oxoadenine

Computational analysis reveals a significant difference in the energy required for oxidation. The calculated oxidation potential for unmodified adenine is 6.10 eV [1]. In contrast, its oxidized analog, 8-oxoadenine, is much more easily oxidized, with its redox reactivity only predictable when considering a subsequent proton loss step from the radical cation [1].

Oxidation potential
Class-level
Adenine: 6.10 eV; 8-oxoadenine much more easily oxidized.
Supports redox-stability interpretation
DFT computational study; confirm experimental relevance.
Oxidative Stress DNA Damage Electrochemistry Computational Chemistry

Adenine's Distinct Role in NAD+ Biosynthesis Compared to Nicotinamide Mononucleotide (NMN)

While both are precursors for NAD+, their mechanisms are distinct. Adenine supplementation promotes the pyridine salvage pathway, leading to an ATP-dependent increase in intracellular NAD+ [1]. This is in contrast to NMN, which is a direct intermediate in a different, two-step salvage route [2].

NAD+ pathway context
Class-level
Adenine acts via ATP-dependent salvage regulation (Nma1); NMN is a direct substrate.
Distinct metabolic node; not interchangeable
S. cerevisiae metabolic profiling; pathway-mechanism differentiation.
Metabolism NAD+ Biosynthesis Yeast Coenzyme A

Lack of Intrinsic Antioxidant Activity in Unmodified Adenine Compared to N6-Substituted Derivatives

N6-substituted adenine derivatives, such as kinetin and p-topolin, exhibit quantifiable antioxidant activity in the ORAC assay. For instance, N6-furfuryladenine (kinetin) shows the highest antioxidant activity up to a concentration of 1 µM [1]. Unmodified adenine, lacking this substitution, does not possess this same activity, which is a property imparted by the specific N6-modification.

Antioxidant activity
Class-level
Unmodified adenine lacks quantifiable ORAC activity; N6-furfuryladenine potent up to 1 µM.
Supports baseline control in SAR studies
ORAC assay; N6-substitution essential for antioxidant property.
Antioxidant Activity Cytokinin ORAC Assay Structure-Activity Relationship

Recommended Applications for Adenine (CAS 134434-48-3) Based on Comparative Evidence


As a Negative Control in Mutagenicity and Genetic Toxicology Assays

Given the direct evidence that adenine, unlike its analog 2-aminopurine, is non-mutagenic in S. cerevisiae even at 2400 µg/mL [1], it serves as a superior negative control for studies investigating the genetic effects of purine base analogs. This ensures that observed mutagenic or recombinogenic effects can be confidently attributed to the structural modification of the analog, rather than the purine core itself.

As a Specific Metabolic Rescue Agent for 6-Mercaptopurine Cytotoxicity Studies

The finding that adenine completely restores T-cell proliferation inhibited by 6-mercaptopurine, while guanosine only provides a 10% rescue [1], validates adenine's specific role in adenine ribonucleotide depletion. Adenine is therefore an essential tool in pharmacology and immunology for precisely delineating the mechanism of action of thiopurine drugs and for validating cell-based assays of purine metabolism.

As the Authentic Substrate for Purine Transporter Characterization

The demonstrated higher affinity of adenine for a purine transport locus compared to hypoxanthine [1] makes it the preferred substrate for characterizing and differentiating purine salvage transporters. Using adenine ensures accurate determination of kinetic parameters (Km, Vmax, Ki) for Locus 2-type transporters, which is critical in fields like parasitology and cancer biology where purine salvage is a therapeutic target.

As the Baseline in Structure-Activity Relationship (SAR) Studies of Adenine Derivatives

The evidence that unmodified adenine lacks the antioxidant activity of its N6-substituted derivatives like kinetin [1], and has a drastically different oxidation potential than 8-oxoadenine [2], establishes it as the essential baseline comparator. Any new biological or chemical property discovered in an adenine analog must be compared against this parent molecule to confirm the role of the specific modification.

Application
Selection Property
Validation Focus
Genetic toxicology control studies
Reported non-mutagenicity profile
Confirm baseline absence of genetic effects in assay system
Thiopurine mechanism-of-action research
Adenine ribonucleotide salvage rescue capability
Validate 6-MP–induced proliferation reversal in cell-based models
Purine transporter characterization
Reported higher transporter affinity context
Determine kinetic parameters for salvage locus research
Adenine derivative SAR studies
Baseline absence of antioxidant/redox activity
Attribute activity to structural modifications, not the purine core
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